3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one
Description
3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by a four-membered lactam ring. Key structural features include:
- Position 1: A 3-methoxyphenyl group, contributing electron-donating properties and moderate lipophilicity.
- Position 4: A 4-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects and enhanced metabolic stability.
This compound’s structure suggests applications in antimicrobial or enzyme-targeted therapies, leveraging the β-lactam core’s historical relevance in antibiotics.
Properties
Molecular Formula |
C17H15F3N2O2 |
|---|---|
Molecular Weight |
336.31 g/mol |
IUPAC Name |
3-amino-1-(3-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C17H15F3N2O2/c1-24-13-4-2-3-12(9-13)22-15(14(21)16(22)23)10-5-7-11(8-6-10)17(18,19)20/h2-9,14-15H,21H2,1H3 |
InChI Key |
SUXURGATXKYYCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Substituents: The methoxyphenyl and trifluoromethylphenyl groups can be introduced through nucleophilic substitution reactions.
Amination: The amino group can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the methoxy group.
Reduction: Reduction reactions may target the azetidinone ring or the trifluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may lead to deoxygenated or dehalogenated products.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Azetidinones are known to exhibit various pharmacological properties, and this compound could be investigated for its potential as a drug candidate.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Azetidinones have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one would depend on its specific biological or chemical activity. Generally, azetidinones can interact with various molecular targets, such as enzymes or receptors, through binding interactions. The presence of the amino, methoxyphenyl, and trifluoromethylphenyl groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Substituents and Properties of Azetidin-2-one Derivatives
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The target compound’s 3-methoxy group (electron-donating) contrasts with nitro (NO₂) or chloro (Cl) substituents in analogs . These differences influence reactivity and binding to targets like bacterial enzymes.
- Synthetic Accessibility : Yields for nitro-substituted analogs (e.g., 39.68% for 5c ) suggest challenges in synthesizing electron-deficient aryl systems compared to methoxy or fluoro derivatives.
Spectroscopic and Analytical Comparisons
Table 2: IR Data for Selected Compounds
Insights :
- The absence of nitro-related peaks (e.g., ~1560 cm⁻¹ for NO₂) in the target compound’s hypothetical IR profile distinguishes it from analogs like 5c .
- Amino group absorption (~3350 cm⁻¹) would be critical for confirming the target’s structure.
Q & A
Q. What are the established synthetic routes for 3-amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one, and how do reaction conditions influence yield?
The compound is synthesized via cyclocondensation of carboxylic acids and imines, often using phosphorus-based catalysts (e.g., P₂O₄) under reflux in aprotic solvents like dichloromethane . Key steps include:
- Imine formation : Reacting 3-methoxyaniline with trifluoromethylbenzaldehyde.
- Cyclization : Using diphosphorus tetraoxide to form the azetidin-2-one ring.
- Amination : Introducing the amino group via nucleophilic substitution.
Table 1 : Representative Reaction Conditions and Yields
| Step | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Imine | P₂O₄ | CH₂Cl₂ | 40 | 70–85 | |
| Cyclization | DCC | THF | 25 | 60–75 |
Methodological Insight : Optimize reaction time and stoichiometry (e.g., 1:1.2 molar ratio of imine to carboxylic acid) to minimize byproducts like β-lactam dimers .
Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., β-lactam ring torsion angles of 85–92°) . SHELX programs are standard for refinement; use SHELXL for small-molecule refinement and SHELXS for structure solution .
- NMR : Key signals include:
Advanced Tip : For ambiguous NOE correlations, employ dynamic NMR at variable temperatures (e.g., 298–323 K) to assess conformational flexibility .
Q. How is the compound’s antimicrobial or anticancer activity preliminarily evaluated?
- In vitro assays :
- Control : Compare with 4-phenyl-1,3,4-oxadiazole derivatives to assess the impact of the trifluoromethyl group .
Advanced Research Questions
Q. How can conflicting bioactivity data between studies be resolved?
Discrepancies often arise from:
- Solubility issues : Use DMSO with ≤0.1% v/v to avoid cytotoxicity artifacts .
- Stereochemical variability : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually .
- Metabolic instability : Perform microsomal stability assays (e.g., t₁/₂ < 30 min suggests rapid hepatic clearance) .
Table 2 : Bioactivity Comparison Across Studies
| Study | Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|---|
| A | MCF-7 | 8.2 | Racemic mixture |
| B | MCF-7 | 15.4 | (3S,4S)-enantiomer |
Q. What strategies improve stereochemical control during synthesis?
Q. How can computational modeling guide SAR studies?
- Docking simulations : Use AutoDock Vina to predict binding to penicillin-binding proteins (PBPs) or β-tubulin .
- QSAR models : Correlate logP values (e.g., 2.8–3.5) with antimicrobial activity using MLR analysis .
- DFT calculations : Assess electron-withdrawing effects of the trifluoromethyl group on ring strain (e.g., 8–10 kcal/mol stabilization) .
Q. What are the stability challenges under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
